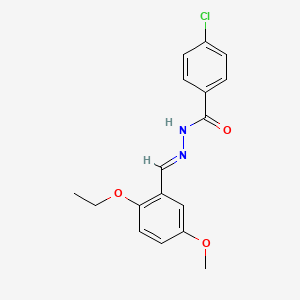

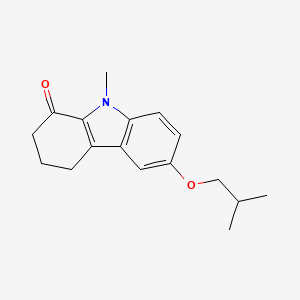

![molecular formula C17H21N3O B5604184 3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)

3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, one example being the Kabachnik–Fields reaction, which allows for the efficient one-pot synthesis of α-aminophosphonates from related pyrimidine derivatives (P. S. Reddy et al., 2014). Such methodologies highlight the synthetic accessibility of complex molecules incorporating the cyclopropylpyrimidin-4-yl group.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol has been elucidated through techniques like X-ray crystallography, revealing the orientation and conformation of the cyclopropyl and pyrimidine rings relative to other functional groups in the molecule (Youngeun Jeon et al., 2015).

Aplicaciones Científicas De Investigación

Structural Analysis and Crystallography

The structural analysis of compounds related to 3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol, such as cyprodinil, reveals insights into their crystallographic properties. For instance, the study on cyprodinil highlighted the dihedral angles between the planes of the central pyrimidine ring and the terminal phenyl and cyclopropane rings, showcasing weak π–π interactions that connect dimers into chains along the b-axis direction. This analysis is crucial for understanding the molecular geometry and interactions that contribute to the compound's stability and reactivity (Youngeun Jeon et al., 2015).

Synthesis and Catalytic Applications

The synthesis of related compounds demonstrates the versatility of cyclopropane and pyrimidine structures in organic chemistry. For example, a methodology involving catalytic enantioselective cyclopropanation produced cyclopropylmethanols, further transformed into various derivatives, showcasing the potential for synthesizing complex molecules with specific chirality and functional groups (T. Miura et al., 2006).

Antiviral and Antimicrobial Activities

Compounds featuring the 2-aminopyrimidine scaffold, similar to the chemical , have been explored for their antiviral and antimicrobial properties. Novel derivatives were synthesized and evaluated against organisms responsible for diseases like sleeping sickness and malaria. Some of these compounds displayed significant antitrypanosomal and antiplasmodial activities, underscoring the potential therapeutic applications of this chemical class (Michael Hoffelner et al., 2020).

Anticancer and Enzyme Inhibition

Further research into pyrimidine derivatives has led to the development of compounds with promising anticancer and enzyme inhibition activities. By synthesizing and evaluating a series of pyrazolopyrimidines, researchers have identified potential agents with significant effects against specific cancer cell lines and enzymes, such as 5-lipoxygenase, which plays a role in inflammation and cancer (A. Rahmouni et al., 2016).

Propiedades

IUPAC Name |

3-[(6-cyclopropylpyrimidin-4-yl)-methylamino]-1-phenylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-20(10-9-16(21)14-5-3-2-4-6-14)17-11-15(13-7-8-13)18-12-19-17/h2-6,11-13,16,21H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFDPOOKIUJIMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=CC=C1)O)C2=NC=NC(=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl phenylcarbamate](/img/structure/B5604108.png)

![4-chloro-N-[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B5604128.png)

![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5604148.png)

![1-(2-aminoethyl)-N-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604152.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B5604156.png)

![4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5604168.png)

![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)